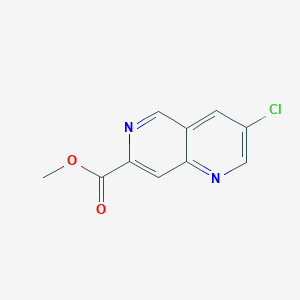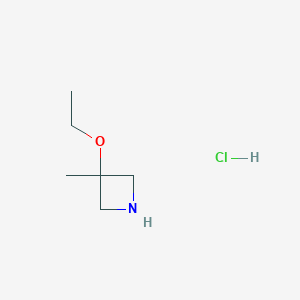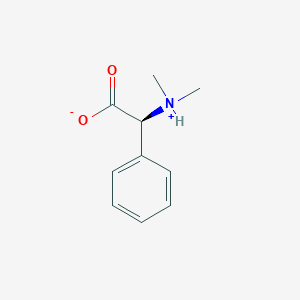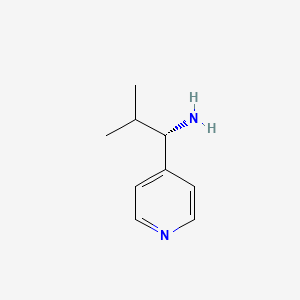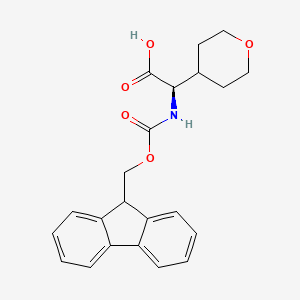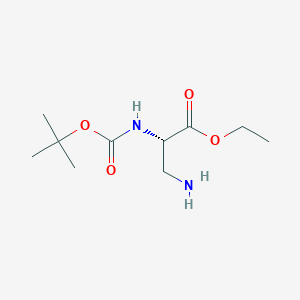
3-Amino-N-Boc-L-alanine ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-Boc-L-alanine ethyl ester is a compound with the molecular formula C10H20N2O4 and a molecular weight of 232.27 g/mol . It is a derivative of L-alanine, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group on the amino function. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection.
Métodos De Preparación
The synthesis of 3-Amino-N-Boc-L-alanine ethyl ester typically involves the protection of the amino group of L-alanine with a Boc group. This can be achieved by reacting L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The resulting Boc-protected L-alanine is then esterified with ethanol to form the ethyl ester derivative . Industrial production methods often utilize similar reaction conditions but may employ continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
3-Amino-N-Boc-L-alanine ethyl ester undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
3-Amino-N-Boc-L-alanine ethyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mecanismo De Acción
The mechanism of action of 3-Amino-N-Boc-L-alanine ethyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
Comparación Con Compuestos Similares
Similar compounds to 3-Amino-N-Boc-L-alanine ethyl ester include:
N-Boc-L-alanine methyl ester: This compound features a methyl ester group instead of an ethyl ester group.
N-Boc-ethanolamine: This compound has a hydroxyl group instead of an amino acid backbone.
N-Boc-L-alanine: This compound lacks the ester group and is used as a precursor in peptide synthesis.
This compound is unique due to its combination of a Boc-protected amino group and an ethyl ester group, making it particularly useful in peptide synthesis and other applications requiring selective protection and deprotection steps.
Propiedades
IUPAC Name |
ethyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOZMGVLWNQVCP-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

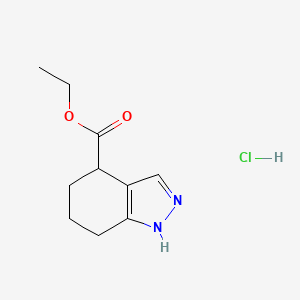
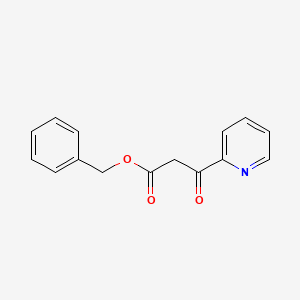

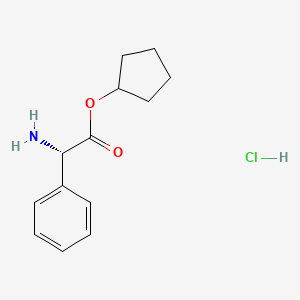
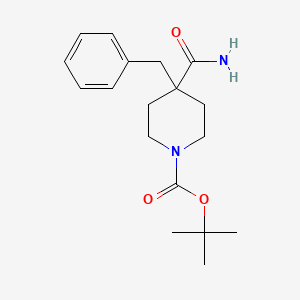

![Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B8098324.png)
